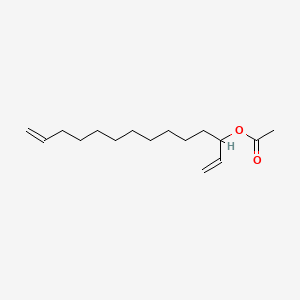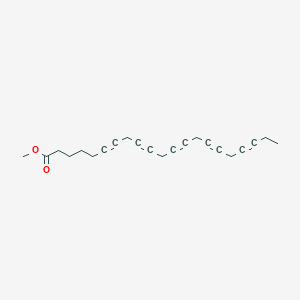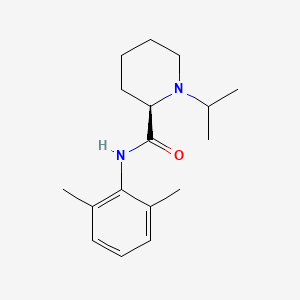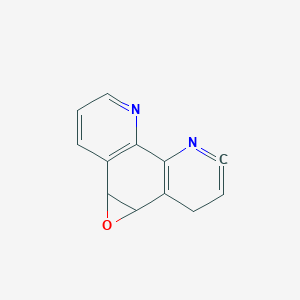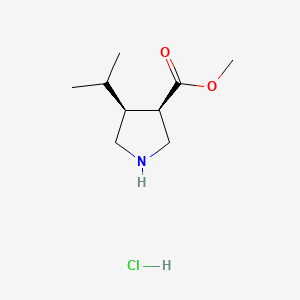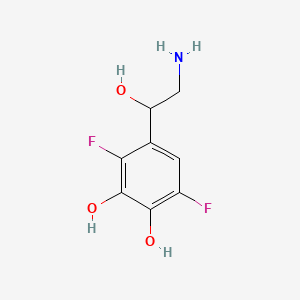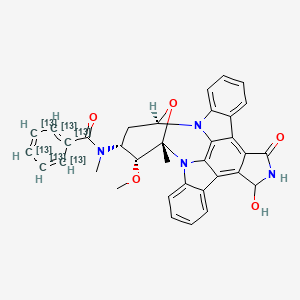
3-Hydroxy Midostaurin-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Midostaurin-13C6 is a labeled analogue of Midostaurin, a compound known for its inhibitory effects on various kinases. . This compound is primarily used in scientific research for its stable isotopic labeling, which aids in various analytical and experimental applications.
Métodos De Preparación
The synthesis of 3-Hydroxy Midostaurin-13C6 involves multiple steps, starting from the parent compound Midostaurin. The synthetic route typically includes the introduction of the hydroxy group at the 3-position and the incorporation of the 13C6 label. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods focus on optimizing yield and purity, often employing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Análisis De Reacciones Químicas
3-Hydroxy Midostaurin-13C6 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxy Midostaurin-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving kinase inhibition and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions like acute myeloid leukemia (AML) and systemic mastocytosis.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of 3-Hydroxy Midostaurin-13C6 involves the inhibition of multiple receptor tyrosine kinases. The compound and its metabolites inhibit the activity of protein kinase C alpha (PKCalpha), vascular endothelial growth factor receptor 2 (VEGFR2), KIT, platelet-derived growth factor receptor (PDGFR), and wild-type or mutant FLT3 tyrosine kinases. This inhibition leads to the disruption of signaling pathways that are crucial for cell proliferation and survival, thereby inducing apoptosis in target cells .
Comparación Con Compuestos Similares
3-Hydroxy Midostaurin-13C6 is unique due to its stable isotopic labeling, which makes it particularly useful in analytical applications. Similar compounds include:
Midostaurin: The parent compound, known for its kinase inhibitory properties.
O-Desmethyl Midostaurin-13C6: Another labeled analogue with similar applications.
CGP52421: A metabolite of Midostaurin with inhibitory effects on FLT3 autophosphorylation
These compounds share similar mechanisms of action but differ in their specific applications and labeling, which provide unique advantages in various research contexts.
Propiedades
Fórmula molecular |
C35H30N4O5 |
|---|---|
Peso molecular |
592.6 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methyl(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1/i4+1,5+1,6+1,11+1,12+1,18+1 |
Clave InChI |
ZZSBPGIGIUFJRA-VFAASCIPSA-N |
SMILES isomérico |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)[13C]9=[13CH][13CH]=[13CH][13CH]=[13CH]9)OC |
SMILES canónico |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
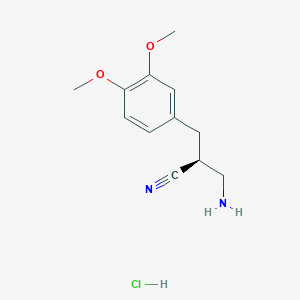
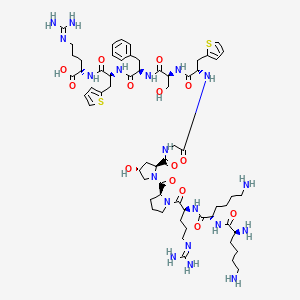
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)

![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
